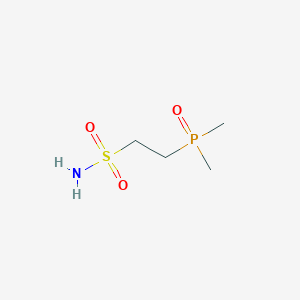
2-Dimethylphosphorylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dimethylphosphorylethanesulfonamide is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DMPES and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Applications of Phosphoramides
Phosphoramides play a significant role in the development of new chemical compounds due to their biological relevance and diverse applications in pharmaceuticals, organic dyes, flame retardants, and extractors. Recent advances have focused on the synthesis of phosphoramides using various substrates such as phosphorus halides, phosphates, phosphorus hydrogen, azides, and other methods. These advancements have facilitated the production of phosphoramides that exhibit excellent biological activities and have applications in creating organic dyes and other materials.
Applications in Microfluidics and Bioanalysis
Microfluidic devices, including lab-on-a-chip systems, utilize coatings based on 2-methacryloyloxyethyl phosphorylcholine (MPC) polymers to enhance the analysis of biomolecules, cells, and other biological entities. These coatings improve the sensitivity and specificity of surface plasmon resonance (SPR) sensors by reducing non-specific protein adsorption (NPA), thereby enhancing signal-to-noise ratios for more accurate detection. Additionally, MPC polymer-based hydrogels have been developed for cell preservation, offering innovative solutions for storing cells under hypothermic conditions, which is crucial for various biomedical research and applications.
Biosensors and Bioprobes Development
The modification of biosensors and bioprobes with MPC polymer coatings represents a breakthrough in the quantitative and semi-quantitative analysis of biological samples. These coatings significantly reduce biofouling and non-specific adsorption, which are major challenges in biosensor accuracy and reliability. By improving binding selectivity and reducing measurement noise, MPC polymers enhance the analytical performance of biosensors for detecting molecules in complex biological samples such as tears, serum, and urine.
Biological Effects of Monophosphoramide Derivatives
Research on monophosphoramide derivatives has shed light on their potential biological effects, including enzyme inhibition and antibacterial activities. Studies have synthesized N-acetyl phosphoramidate compounds, evaluating their inhibitory effects on enzymes like human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as their antibacterial properties against various bacterial strains. These studies contribute to the understanding of the molecular mechanisms underlying the biological activities of phosphoramides and their potential application in developing new therapeutic agents.
Propriétés
IUPAC Name |
2-dimethylphosphorylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3PS/c1-9(2,6)3-4-10(5,7)8/h3-4H2,1-2H3,(H2,5,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROGFSXHLWEYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
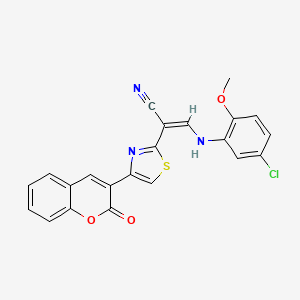

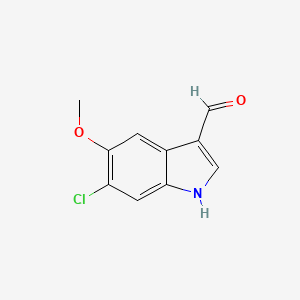
![1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2833269.png)
![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2833271.png)
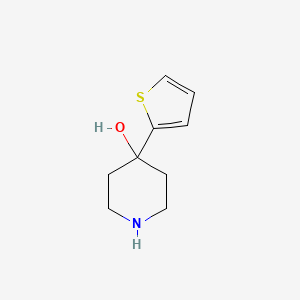

![(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2833277.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2833278.png)
![(3R)-2-[4,5-Dihydroxy-2-[[(6R,9S,13S,18R)-3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2833279.png)
![3-((4-(3-chlorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2833280.png)
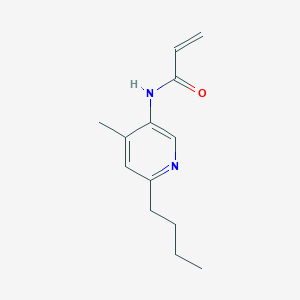
![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2833282.png)
![[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2833283.png)
